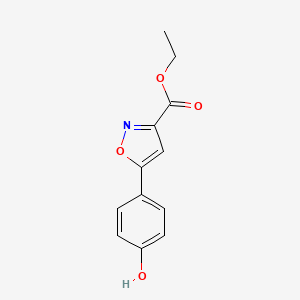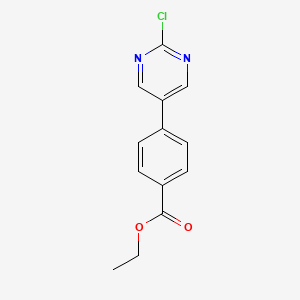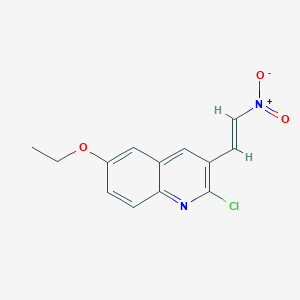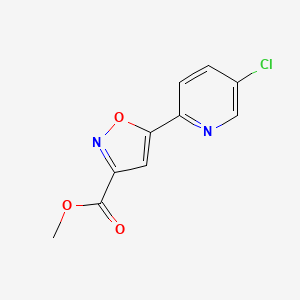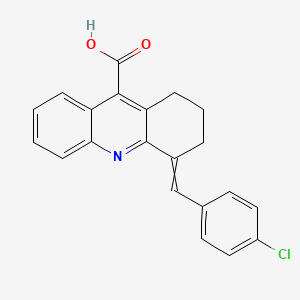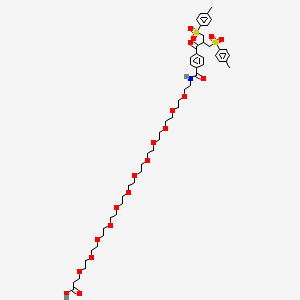
Bis-sulfone-PEG12-Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis-sulfone-PEG12-Acid: is a compound that contains two sulfone functional groups (-SO2-) and an acid group (-COOH) attached to a polyethylene glycol (PEG) chain of 12 repeating units . This compound is widely utilized in the development of innovative drug delivery systems due to its ability to form stable crosslinked networks when exposed to mild oxidizing agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The sulfone groups are typically introduced through sulfonation reactions, while the acid group can be introduced through carboxylation reactions .
Industrial Production Methods: In industrial settings, Bis-sulfone-PEG12-Acid is produced using large-scale chemical reactors where the PEG chain is first synthesized and then functionalized with sulfone and acid groups. The reaction conditions are carefully controlled to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Bis-sulfone-PEG12-Acid undergoes various types of chemical reactions, including:
Oxidation: The sulfone groups can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfone groups can be reduced to form sulfides.
Substitution: The acid group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium periodate are commonly used as oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Esters or amides.
Applications De Recherche Scientifique
Chemistry: Bis-sulfone-PEG12-Acid is used as a reagent in various chemical reactions, particularly in the formation of stable amide bonds and conjugation with thiol groups of proteins .
Biology: In biological research, this compound is used for site-specific protein conjugation, allowing for the selective modification of proteins without affecting their biological activity .
Medicine: The compound is utilized in the development of drug delivery systems, where its sulfone groups enable the formation of stable crosslinked networks that can encapsulate and release therapeutic agents in a controlled manner .
Industry: In industrial applications, this compound is used in the production of advanced materials and coatings, where its functional groups provide enhanced stability and reactivity .
Mécanisme D'action
Molecular Targets and Pathways: Bis-sulfone-PEG12-Acid exerts its effects through the formation of stable covalent bonds with target molecules. The sulfone groups react with thiol groups of proteins, while the acid group can form amide bonds with primary amines . This dual functionality allows for the selective modification of proteins and other biomolecules, enabling precise control over their activity and stability .
Comparaison Avec Des Composés Similaires
Bis-sulfone-PEG4-NHS Ester: Contains a shorter PEG chain and an NHS ester group for conjugation with primary amines.
Bis-sulfone-PEG-azide: Contains an azide group for click chemistry reactions.
Bis-sulfone-PEG-Biotin: Contains a biotin group for affinity purification and detection.
Uniqueness: Bis-sulfone-PEG12-Acid is unique due to its longer PEG chain, which provides increased water solubility and flexibility in conjugation reactions. The presence of both sulfone and acid groups allows for versatile applications in various fields, making it a valuable tool in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C52H77NO20S2 |
|---|---|
Poids moléculaire |
1100.3 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C52H77NO20S2/c1-43-3-11-48(12-4-43)74(58,59)41-47(42-75(60,61)49-13-5-44(2)6-14-49)51(56)45-7-9-46(10-8-45)52(57)53-16-18-63-20-22-65-24-26-67-28-30-69-32-34-71-36-38-73-40-39-72-37-35-70-33-31-68-29-27-66-25-23-64-21-19-62-17-15-50(54)55/h3-14,47H,15-42H2,1-2H3,(H,53,57)(H,54,55) |
Clé InChI |
TZULSXSWVCGIOW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


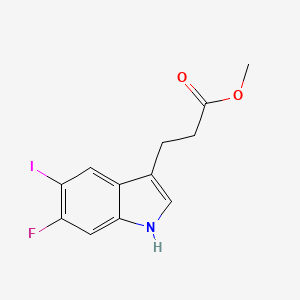
![3-(3-Benzyloxy-benzylidene)-9-oxo-1,2,3,9-tetrahydro-pyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B13712605.png)
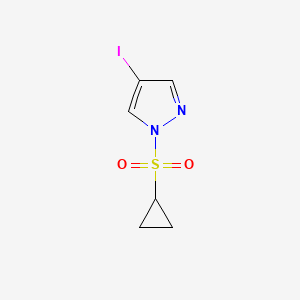
![1-Boc-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B13712608.png)
![5-Boc-2-(bromomethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B13712613.png)
![2-[Bis(Boc)amino]-6-(3-methoxytetrahydrofuran-3-yl)phenol](/img/structure/B13712619.png)
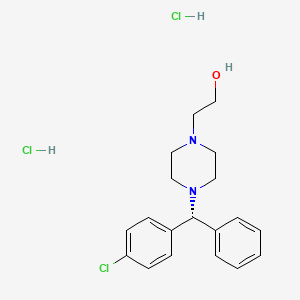
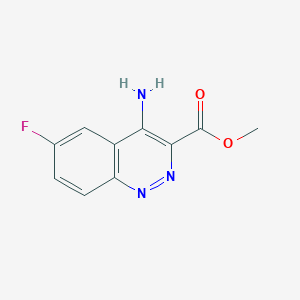
![Potassium;2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate](/img/structure/B13712635.png)
